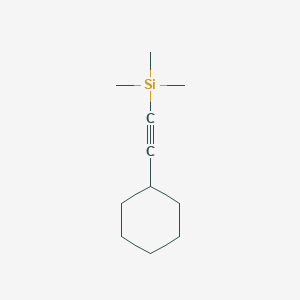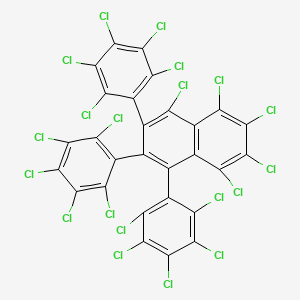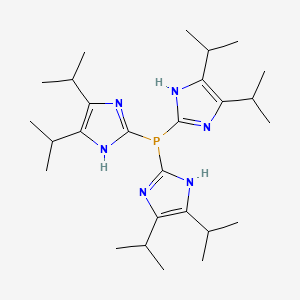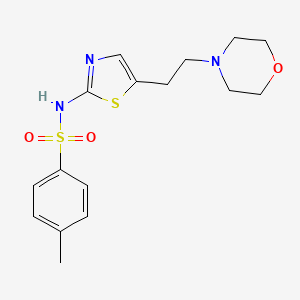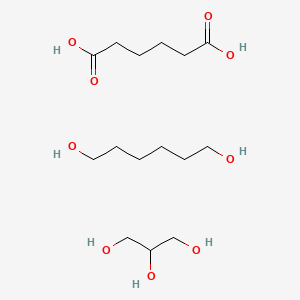
Hexanedioic acid;hexane-1,6-diol;propane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, is a polymeric compound formed by the polycondensation of hexanedioic acid (adipic acid), 1,6-hexanediol, and 1,2,3-propanetriol (glycerol). This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, typically involves a polycondensation reaction. The reaction is carried out by heating hexanedioic acid, 1,6-hexanediol, and 1,2,3-propanetriol in the presence of a catalyst, such as titanium tetrabutoxide, under an inert atmosphere to prevent oxidation. The reaction is usually conducted at temperatures ranging from 180°C to 250°C, and water is removed continuously to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors equipped with efficient heating and stirring mechanisms. The reactants are fed into the reactor in precise stoichiometric ratios, and the reaction conditions are carefully controlled to ensure high yield and purity of the polymer. The polymer is then purified by precipitation or solvent extraction methods to remove any unreacted monomers or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Hydrolysis: Under acidic or basic conditions, the polymer can be hydrolyzed to yield its monomeric components.
Esterification: The hydroxyl groups in the polymer can react with carboxylic acids or acid anhydrides to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Esterification: Esterification reactions typically involve carboxylic acids or acid anhydrides in the presence of a catalyst such as sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Hydrolysis: Hexanedioic acid, 1,6-hexanediol, and 1,2,3-propanetriol.
Esterification: Various esters depending on the carboxylic acid or acid anhydride used.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and elastomers.
Wirkmechanismus
The mechanism of action of hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, depends on its application. In drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The release mechanism is often governed by the degradation of the polymer matrix, which can be triggered by hydrolysis or enzymatic action. The molecular targets and pathways involved vary depending on the specific application and the nature of the active ingredient.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: Similar in structure but uses different diols.
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol: Contains a branched diol, leading to different physical properties.
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: Another variant with different diols.
Uniqueness
Hexanedioic acid, polymer with 1,6-hexanediol and 1,2,3-propanetriol, is unique due to the presence of 1,2,3-propanetriol, which introduces additional hydroxyl groups into the polymer chain. This results in enhanced cross-linking capabilities and improved mechanical properties, making it suitable for applications requiring high strength and durability.
Eigenschaften
CAS-Nummer |
67953-53-1 |
|---|---|
Molekularformel |
C15H32O9 |
Molekulargewicht |
356.41 g/mol |
IUPAC-Name |
hexanedioic acid;hexane-1,6-diol;propane-1,2,3-triol |
InChI |
InChI=1S/C6H10O4.C6H14O2.C3H8O3/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;4-1-3(6)2-5/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;3-6H,1-2H2 |
InChI-Schlüssel |
QXHHLBWGUKRPSS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(C(CO)O)O |
Verwandte CAS-Nummern |
67953-53-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


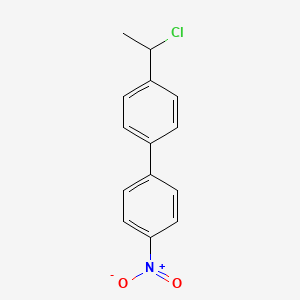
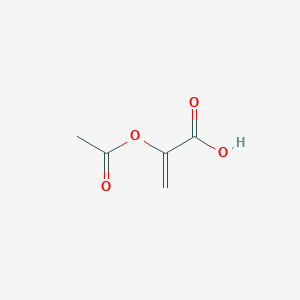
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
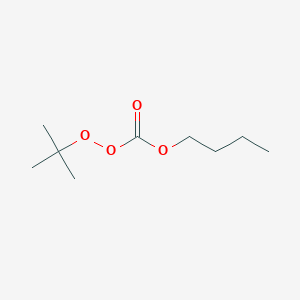
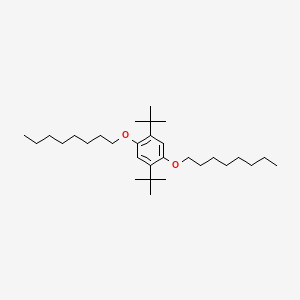
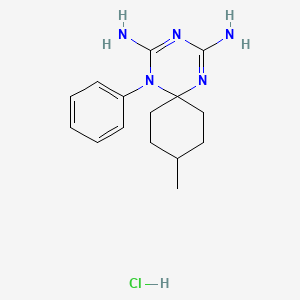
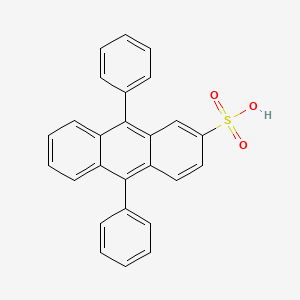
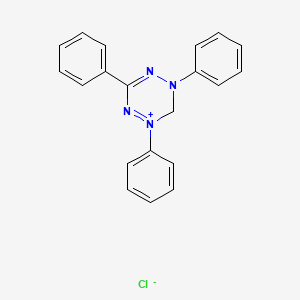
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
